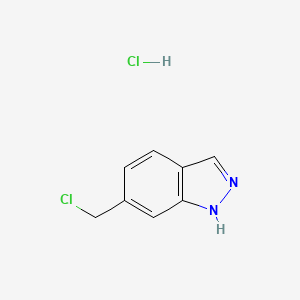

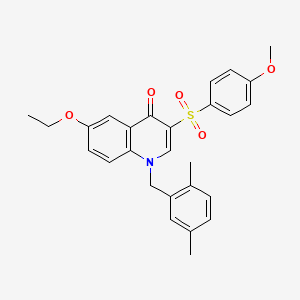

![molecular formula C7H6N2O2S B2685040 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid CAS No. 1146290-43-8](/img/structure/B2685040.png)

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 168.18 . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of thiazole-5-carboxylic acid derivatives, including “this compound”, has been reported in the literature . The compounds were designed and synthesized, then characterized using 1H and 13C NMR .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H4N2O2S . The compound’s structure was confirmed using NMR spectroscopy .Chemical Reactions Analysis

Thiazole-5-carboxylic acid derivatives, including “this compound”, have been tested against the xanthine oxidase enzyme by spectrophotometric assay . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 168.18 .Aplicaciones Científicas De Investigación

Synthesis Approaches

A variety of methods have been developed for synthesizing compounds related to 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid. These methods include novel approaches to pyrrolo[2,1-b]thiazoles, where derivatives are prepared through a series of chemical reactions involving substituted acetonitriles, mercaptoacetic acid, and N-alkylation with phenacyl bromides (Tverdokhlebov et al., 2003). Another method involves the cycloaddition to pyrrolo[1,2-c]thiazoles, acting as a thiocarbonyl ylide in reactions with electron-deficient alkenes (Sutcliffe et al., 2000).

Novel Derivatives and Syntheses

Research has been conducted on deriving novel pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization, offering new structural varieties (Koolman et al., 2010). Intramolecular dipolar cycloaddition reactions have been utilized to synthesize chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers (Melo et al., 1999).

Antineoplastic Activities

Some derivatives, such as 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), have been synthesized and tested for growth inhibitory activity with leukemia cell lines, showing significant antineoplastic activity (Lalezari & Schwartz, 1988).

Application in Cocrystallization

The compound has also been investigated in the context of cocrystallization, where its derivatives form organic cocrystalline materials with dicarboxylic acids. These materials exhibit various supramolecular patterns, contributing to the field of crystal growth and design (Du et al., 2006).

Safety and Hazards

The safety information for “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIHYCUXUAYKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)

![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)

![N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2684970.png)

![(2,2-Dimethylcyclopropyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2684972.png)

![2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2684973.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)